Cas no 1775331-60-6 (N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide)

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a methyl group, linked to a piperidine ring further functionalized with a thiophene-3-carboxamide moiety. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The compound's rigid pyrimidine-piperidine scaffold may contribute to selective binding interactions, making it a potential candidate for pharmaceutical or agrochemical applications. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. The presence of both electron-rich (thiophene) and electron-deficient (trifluoromethylpyrimidine) components suggests potential utility in designing bioactive molecules with tailored electronic profiles.
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide structure
1775331-60-6 structure
Product Name:N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide
CAS No:1775331-60-6
MF:C16H17F3N4OS
MW:370.392592191696
CID:5347243
Update Time:2025-06-08

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide
    • N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-3-carboxamide
    • N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-3-carboxamide
    • N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide
    • Inchi: 1S/C16H17F3N4OS/c1-10-20-13(16(17,18)19)8-14(21-10)23-5-2-12(3-6-23)22-15(24)11-4-7-25-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,22,24)
    • InChI Key: WIDMWMFBBJREFN-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(NC1CCN(C2C=C(C(F)(F)F)N=C(C)N=2)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 471
  • XLogP3: 3.2
  • Topological Polar Surface Area: 86.4

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide Pricemore >>

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N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide Related Literature

Additional information on N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide

Research Brief on N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide (CAS: 1775331-60-6)

The compound N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide (CAS: 1775331-60-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrimidine and thiophene moieties, exhibits promising pharmacological properties, particularly in the context of targeted therapy development. Recent studies have focused on its potential as a modulator of specific biological pathways, with implications for treating various diseases, including cancer and inflammatory disorders.

One of the key areas of investigation has been the compound's interaction with kinase enzymes, which play a critical role in cellular signaling. Preliminary in vitro studies have demonstrated that N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide exhibits selective inhibition against certain kinase targets, suggesting its potential as a therapeutic agent. The trifluoromethyl group in the pyrimidine ring has been identified as a crucial structural feature contributing to its binding affinity and selectivity.

Recent advancements in synthetic chemistry have enabled the efficient production of this compound, with improved yields and purity. Researchers have optimized the reaction conditions for the coupling of the pyrimidine and thiophene components, ensuring scalability for potential industrial applications. The compound's stability under physiological conditions has also been a focus, with studies indicating satisfactory pharmacokinetic properties in preclinical models.

In addition to its kinase modulation properties, N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide has shown promise in other therapeutic areas. For instance, recent findings suggest its potential as an anti-inflammatory agent, with mechanisms involving the suppression of pro-inflammatory cytokine production. These multi-faceted biological activities make it a compelling candidate for further drug development efforts.

Looking ahead, researchers are focusing on elucidating the compound's precise molecular targets and mechanisms of action through advanced techniques such as X-ray crystallography and molecular dynamics simulations. These studies aim to provide a more comprehensive understanding of its structure-activity relationship, which could inform the design of derivatives with enhanced efficacy and reduced side effects. The ongoing research on this compound underscores its potential to contribute significantly to the development of novel therapeutic agents in the chemical biology and pharmaceutical fields.

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